Decafluorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Reference Material

- High Thermal and Chemical Stability: Decafluorobiphenyl possesses exceptional thermal and chemical stability. This makes it a valuable solvent in high-temperature experiments where other organic solvents might degrade [].

- Inertness: Due to its high degree of fluorination, Decafluorobiphenyl exhibits minimal interaction with other chemicals, making it a suitable solvent for studies involving sensitive compounds [].

- Calibration Standard: Decafluorobiphenyl's well-defined properties allow it to be used as a reliable calibration standard in various analytical techniques like gas chromatography and mass spectrometry.

Liquid Crystal Research

- Thermotropic Liquid Crystals: Decafluorobiphenyl exhibits thermotropic liquid crystalline behavior, meaning it transitions between different liquid crystal phases with changes in temperature. This property makes it a valuable material for studying liquid crystal physics and developing new liquid crystal materials for display technologies.

Environmental Science

- Persistent Organic Pollutant (POP): Research suggests Decafluorobiphenyl's environmental persistence and potential for bioaccumulation, raising concerns about its impact on ecosystems. Studies are ongoing to understand its environmental fate and potential ecological risks.

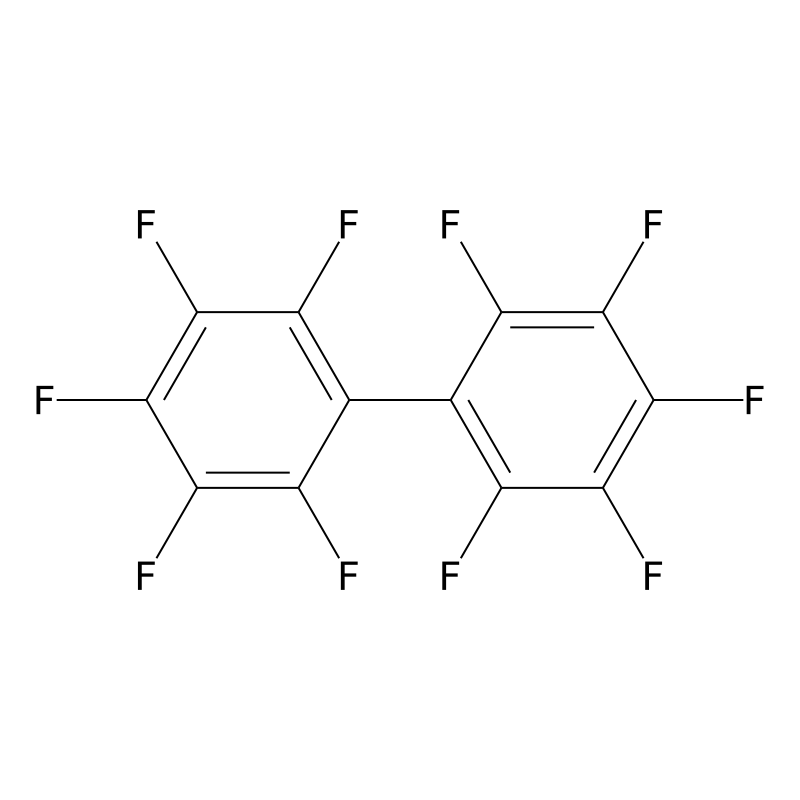

Decafluorobiphenyl is an organofluorine compound characterized by the presence of ten fluorine atoms attached to a biphenyl structure. Its chemical formula is C12F10, and it is known for its high stability and low reactivity due to the electronegative fluorine atoms. The presence of these fluorine atoms imparts unique physical and chemical properties, making decafluorobiphenyl an interesting subject of study in both synthetic and applied chemistry.

- Limited Data: Extensive data on Decafluorobiphenyl's toxicity is unavailable. However, its fluorinated nature suggests potential concerns:

Additionally, decafluorobiphenyl can act as a linker in bioconjugation chemistry, where it undergoes nucleophilic attack under specific conditions . This property has made it valuable in the development of new materials and pharmaceuticals.

Several methods have been developed for synthesizing decafluorobiphenyl. One notable approach involves the Ullmann reaction optimization using various precursors such as 3-iodotoluene . This method allows for controlled synthesis and purification of the compound. Additionally, reactions involving fluoroaromatic compounds have been explored to achieve desired yields and product purity.

Decafluorobiphenyl finds applications across various fields:

- Materials Science: Due to its thermal stability and unique electronic properties, it is used in the development of advanced materials.

- Bioconjugation: As a linker in drug design and development, facilitating targeted delivery systems .

- Fluorinated Compounds: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their potential efficacy.

Research into the interaction of decafluorobiphenyl with other compounds has highlighted its role in nucleophilic substitution reactions. These studies are crucial for understanding how decafluorobiphenyl can be utilized as a building block in synthetic organic chemistry . The charge-dependent dissociation patterns observed in related studies also provide insights into how decafluorobiphenyl behaves under different conditions .

Decafluorobiphenyl shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Biphenyl | C12H10 | Non-fluorinated; used as a solvent |

| Pentafluorobenzene | C6F5H | Highly reactive; used as a reagent in organic synthesis |

| Trifluorotoluene | C7H4F3 | Less stable; used in specialty chemicals |

| Decachlorobiphenyl | C12Cl10 | Chlorinated variant; different reactivity profile |

Decafluorobiphenyl stands out due to its high degree of fluorination compared to these compounds, which affects its stability and reactivity. Its unique properties make it suitable for specific applications that may not be achievable with less fluorinated analogs.

The molecular geometry of decafluorobiphenyl is fundamentally defined by the presence of twenty carbon-fluorine bonds arranged across two interconnected phenyl rings. Each aromatic ring contains five carbon-fluorine bonds positioned at the 2, 3, 4, 5, and 6 positions, creating a completely fluorinated biphenyl system [1] [4] [3].

The carbon-fluorine bonds in decafluorobiphenyl exhibit characteristic properties that distinguish them from other carbon-halogen bonds. The carbon-fluorine bond length is approximately 1.35 Ångström, which is notably shorter than any other carbon-halogen bond and even shorter than single carbon-nitrogen and carbon-oxygen bonds [5] [6]. This shortened bond length can be attributed to the significant ionic character arising from the high electronegativity difference between carbon (2.5) and fluorine (4.0) [5] [6].

The carbon-fluorine bonds possess exceptional strength, with bond dissociation energies reaching up to 130 kcal/mol, making them among the strongest single bonds to carbon in organic chemistry [5] [6]. This extraordinary bond strength results from the polar covalent nature of the carbon-fluorine bond, characterized by partial charges (Cδ⁺—Fδ⁻) that create attractive electrostatic interactions between the carbon and fluorine atoms [5] [6].

A critical geometric parameter distinguishing decafluorobiphenyl from biphenyl is the dihedral angle between the two aromatic rings. Computational studies indicate that decafluorobiphenyl exhibits a torsion angle of 50.8°, which is significantly larger than the 36.6° observed in unsubstituted biphenyl [7]. This increased torsional angle reflects the steric influence of the fluorine substituents, particularly the ortho-fluorine atoms that create additional repulsive interactions between the rings [7] [8].

The enhanced dihedral angle in decafluorobiphenyl demonstrates how perfluoro substitution fundamentally alters the preferred conformation of the biphenyl framework. The larger torsion angle reduces the orbital overlap between the π-systems of the two rings, effectively diminishing the conjugation that would otherwise stabilize a more planar configuration [8].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene [3] [9]. This comprehensive name explicitly identifies each fluorine substitution position and describes the molecule as two pentafluorophenyl units connected through a single bond.

The compound is most commonly referred to by several alternative designations that reflect different aspects of its chemical structure. The name "decafluorobiphenyl" directly indicates the presence of ten fluorine atoms attached to the biphenyl framework [1] [2] [4]. The designation "perfluorobiphenyl" emphasizes the complete fluorination of the molecule, where every available hydrogen position has been substituted with fluorine [1] [4] [10].

Additional nomenclature variants include "perfluorodiphenyl," which highlights the two-phenyl-ring composition [1] [4] [10], and the systematic positional designation "2,2',3,3',4,4',5,5',6,6'-decafluoro-1,1'-biphenyl," which explicitly identifies each fluorine position using the biphenyl numbering system [2] [10]. The traditional naming convention "biphenyl, decafluoro-" follows classical chemical nomenclature patterns [11] [10].

The Chemical Abstracts Service registry number for decafluorobiphenyl is 434-90-2 [1] [2] [3], and the European Community number is 207-107-3 [1] [3]. The International Chemical Identifier Key is ONUFSRWQCKNVSL-UHFFFAOYSA-N [1] [3], while the Simplified Molecular Input Line Entry System representation is Fc1c(F)c(F)c(c(F)c1F)-c2c(F)c(F)c(F)c(F)c2F [4] [3].

Isomerism and Stereochemical Considerations

Decafluorobiphenyl presents unique considerations regarding isomerism and stereochemistry due to its highly symmetric perfluorinated structure. Unlike substituted biphenyls with different substituents that can exhibit multiple constitutional isomers, decafluorobiphenyl has only one possible constitutional arrangement since all positions are occupied by identical fluorine atoms [12] [13] [14].

The molecule does not possess constitutional isomers because the complete and uniform fluorine substitution eliminates the possibility of different connectivity patterns [12] [13]. All carbon atoms in both rings are bonded to fluorine atoms in an identical manner, precluding the existence of skeletal, functional, or positional isomers [14].

From a stereochemical perspective, decafluorobiphenyl exhibits conformational isomerism arising from rotation about the central carbon-carbon bond connecting the two aromatic rings [15]. The molecule can adopt various conformations corresponding to different dihedral angles between the two phenyl rings. However, the presence of bulky fluorine substituents, particularly at the ortho positions, creates significant steric hindrance that restricts free rotation and establishes a preferred conformation with the observed torsion angle of 50.8° [7] [15].

The high degree of symmetry in decafluorobiphenyl eliminates the possibility of optical isomerism or enantiomerism. The molecule possesses sufficient symmetry elements to render it achiral, meaning it cannot exist as non-superimposable mirror images [16] [17]. The symmetry point group classification would place decafluorobiphenyl in a category that includes mirror planes and rotational axes, confirming its achiral nature [17] [18].

Atropisomerism, which can occur in substituted biphenyls when rotation about the central bond is sufficiently restricted, is not applicable to decafluorobiphenyl due to the identical nature of all substituents [15]. While the molecule does exhibit restricted rotation due to steric effects, the symmetrical substitution pattern prevents the formation of isolable rotational isomers that would be required for atropisomerism [15].

Ullmann Coupling-Based Approaches

Copper-Mediated Coupling of Perfluorohaloarenes

The Ullmann coupling reaction represents one of the most fundamental approaches to decafluorobiphenyl synthesis, leveraging copper as the primary metal catalyst to facilitate carbon-carbon bond formation between perfluorinated aromatic halides [1]. This century-old reaction has undergone significant evolution, particularly in its application to highly fluorinated substrates.

The classic Ullmann reaction mechanism involves the formation of organocopper intermediates that react through nucleophilic aromatic substitution pathways [1] [2]. For decafluorobiphenyl synthesis, the reaction typically employs perfluoroiodobenzene or perfluorobromobenzene as starting materials. Under traditional conditions, the reaction requires stoichiometric amounts of copper and elevated temperatures ranging from 95°C to 200°C [3] [1].

Recent mechanistic studies using scanning tunneling microscopy have revealed that Ullmann coupling proceeds through organometallic intermediates comprising copper atoms coordinated to two phenyl groups [4] [2]. The reaction pathway involves initial oxidative addition of the aryl halide to copper, followed by formation of the biphenyl product through reductive elimination. For perfluorinated substrates, electron spin resonance studies have confirmed that radical intermediates are not involved in the mechanism [4].

The application of copper-mediated Ullmann coupling to decafluorobiphenyl synthesis has demonstrated variable yields, typically ranging from 36% to 90% depending on reaction conditions and substrate substitution patterns [3] [5]. The reaction exhibits particular sensitivity to the degree of fluorination, with highly fluorinated substrates often requiring modified conditions to achieve acceptable yields.

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing Ullmann coupling reactions for perfluorinated biphenyl synthesis. The choice of solvent system significantly impacts both reaction efficiency and product selectivity [5] [6].

Dimethylformamide (DMF) has emerged as a preferred solvent for many Ullmann coupling applications, particularly at elevated temperatures between 120°C and 180°C [7] [6]. The high boiling point and polar nature of DMF facilitate the dissolution of ionic copper species while providing thermal stability under reaction conditions. In DMF, homogeneous copper catalysts such as copper iodide and copper chloride have shown high activity for carbon-carbon coupling reactions [7].

Dimethyl sulfoxide (DMSO) represents another effective solvent choice, particularly for zinc-assisted coupling mechanisms operating at lower temperatures (60°C to 80°C) [7]. DMSO's excellent solvating properties enhance the stability of organometallic intermediates while maintaining catalyst activity. The solvent has demonstrated particular utility in reactions requiring prolonged reaction times, as it minimizes side product formation through enhanced selectivity.

Biphasic solvent systems have gained attention for their ability to combine the benefits of organic and aqueous phases. The THF/toluene/water (3:3:1) system has proven particularly effective for Suzuki-Miyaura type couplings of fluorinated substrates, operating efficiently at temperatures between 80°C and 95°C [8]. This system allows for easy product separation while maintaining high catalyst turnover.

Recent optimization studies have identified several key parameters that influence reaction outcomes. Temperature control proves critical, as excessive heat can lead to decomposition of perfluorinated substrates, while insufficient temperature results in incomplete conversion [5]. Reaction times typically range from 8 to 60 hours, with longer times often required for highly fluorinated substrates to achieve complete conversion [3] [5].

Zinc-Assisted Reductive Coupling Mechanisms

Zinc-mediated coupling reactions have emerged as a powerful alternative to traditional copper-only systems, offering enhanced chemoselectivity and improved yields for perfluorinated biphenyl synthesis [9] [10]. These reactions operate through distinct mechanistic pathways that involve zinc as both a reducing agent and a transmetalation partner.

The zinc-assisted mechanism typically begins with the formation of perfluoroalkylzinc reagents through rapid halogen-zinc exchange between diorganozinc compounds and perfluoroalkyl halides [9]. These organozinc intermediates demonstrate remarkable thermal stability, with computational studies indicating storage stability for at least three months under inert atmosphere without loss of activity [9].

Mechanistic Pathway Analysis: Density functional theory calculations have revealed that the zinc-mediated process involves a sequential transmetalation pathway. Initially, zinc inserts into the carbon-halogen bond of the perfluorinated haloarene, forming a relatively stable organozinc intermediate [10]. This intermediate then undergoes transmetalation with a second equivalent of the perfluorohaloarene, facilitated by copper co-catalysts, ultimately leading to reductive elimination and formation of the decafluorobiphenyl product.

The zinc-assisted approach offers several distinct advantages over traditional Ullmann coupling. Yields typically range from 70% to 95%, representing a significant improvement over copper-only systems [9]. The reaction proceeds under milder conditions, often at temperatures as low as 60°C, which minimizes decomposition of sensitive perfluorinated substrates. Additionally, the method demonstrates excellent functional group tolerance, making it applicable to a broad range of substituted perfluoroarenes [9].

Recent studies have identified optimal reaction conditions for zinc-assisted coupling. The use of diethylzinc or dimethylzinc as the primary zinc source, combined with copper iodide co-catalysts (typically 5-15 mol%), provides the most consistent results [9]. Solvent selection favors ethereal solvents such as tetrahydrofuran or dimethoxyethane, which stabilize the organozinc intermediates while facilitating smooth transmetalation steps.

Grignard Reagent Utilization in Biphenyl Formation

Grignard reagents have found significant application in the synthesis of biphenyl derivatives, including perfluorinated variants, through homocoupling reactions and cross-coupling methodologies [11] [12] [13]. The utilization of these highly reactive organometallic reagents offers unique advantages in terms of scalability and yield optimization.

Homocoupling Methodology: The most direct approach to biphenyl synthesis via Grignard reagents involves the homocoupling of aryl Grignard reagents in the presence of oxidizing agents [12]. For decafluorobiphenyl synthesis, this approach has been successfully demonstrated using perfluoroaryl Grignard reagents generated from perfluoroiodobenzene and magnesium metal in anhydrous ether solvents.

The homocoupling reaction typically employs iron chloride (III) as the oxidizing agent, facilitating the coupling of two equivalents of the Grignard reagent to form the symmetric biphenyl product [12]. Industrial-scale demonstrations have achieved yields of 77-84% for related trifluoromethyl-substituted biphenyl derivatives, indicating the potential scalability of this approach for decafluorobiphenyl production [12].

Mechanistic Considerations: The formation of biphenyl products during Grignard reagent preparation occurs through radical coupling pathways [14] [15]. When magnesium inserts into the carbon-halogen bond, radical intermediates are generated that can undergo coupling reactions to form biphenyl side products. While this side reaction is typically minimized in conventional applications, it can be exploited synthetically for intentional biphenyl formation.

The mechanism involves the formation of aryl radicals during the magnesium insertion process, followed by radical coupling to generate the biphenyl product [14] [15]. This pathway becomes particularly favorable under conditions of high substrate concentration and elevated reaction temperatures, making it possible to optimize conditions specifically for biphenyl formation rather than Grignard reagent generation.

Synthetic Applications: Cross-coupling reactions involving Grignard reagents and perfluorinated electrophiles have demonstrated significant utility in preparing complex fluorinated biphenyl derivatives [13]. The reaction between aryl Grignard reagents and perfluorinated carbonyl compounds, followed by appropriate reduction or elimination sequences, can provide access to substituted decafluorobiphenyl analogs.

Recent developments have focused on improving the selectivity and efficiency of these transformations. The use of transition metal catalysts, particularly nickel and palladium complexes, can facilitate cross-coupling between Grignard reagents and perfluorinated aryl halides under milder conditions than traditional approaches [16] [13].

Transition Metal Catalyzed Syntheses

Nickel Acetylacetonate-Mediated Pathways

Nickel acetylacetonate (Ni(acac)₂) has emerged as a valuable catalyst for the synthesis of decafluorobiphenyl through specialized coupling reactions [17] [18] [19]. This catalyst system offers unique advantages in terms of reaction selectivity and operational simplicity, particularly for highly fluorinated substrates.

Catalyst Structure and Properties: Nickel acetylacetonate exists predominantly as a trimeric structure [Ni₃(acac)₆] in the anhydrous form, with each nickel center adopting a distorted octahedral geometry [20]. The complex exhibits interesting magnetic properties, with ferromagnetic exchange interactions between the three nickel centers at low temperatures [20]. Upon exposure to moisture, the complex readily forms the dihydrate Ni(acac)₂(H₂O)₂, which exists in both cis and trans isomeric forms.

Synthetic Applications: The application of nickel acetylacetonate to decafluorobiphenyl synthesis has been demonstrated through direct coupling reactions of perfluoroiodobenzene derivatives [19]. The catalyst facilitates carbon-carbon bond formation under relatively mild conditions, typically operating at temperatures between 60°C and 120°C. Reported yields for decafluorobiphenyl production using this methodology range from 24% to 28%, which, while modest, represents a significant achievement given the challenging nature of perfluorinated substrate coupling [19].

Mechanistic Insights: The nickel acetylacetonate-mediated coupling mechanism likely involves initial reduction of the Ni(II) center to Ni(0) through interaction with organic reducing agents or thermally induced processes [18]. The resulting Ni(0) species can then participate in oxidative addition with perfluorinated aryl halides, followed by subsequent coupling steps to generate the biphenyl product.

Recent mechanistic studies on nickel acetylacetonate reduction have revealed that the process occurs through a two-electron chemical reduction pathway rather than radical mechanisms [18]. This finding has important implications for understanding the catalyst activation process and optimizing reaction conditions for perfluorinated substrate coupling.

Reaction Optimization: Optimization studies for nickel acetylacetonate-catalyzed decafluorobiphenyl synthesis have identified several critical parameters. The catalyst loading typically requires 5-15 mol% to achieve reasonable conversion rates [19]. Solvent selection favors polar aprotic solvents such as DMF or NMP, which stabilize the nickel complexes while facilitating substrate solubilization.

Temperature control proves particularly important, as excessive heat can lead to catalyst decomposition, while insufficient temperature results in poor conversion. The optimal temperature range appears to be 80-100°C for most perfluorinated substrates [19]. Reaction times vary from 2 to 15 hours, depending on substrate reactivity and desired conversion levels.

Palladium-Catalyzed Cross-Coupling Variations

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and widely applicable methodologies for decafluorobiphenyl synthesis [21] [22] [23] [24]. The exceptional ability of palladium to facilitate carbon-carbon bond formation under mild conditions has made it the catalyst of choice for many challenging fluorinated substrate couplings.

Suzuki-Miyaura Coupling Applications: The Suzuki-Miyaura reaction has proven particularly effective for perfluorinated biphenyl synthesis, offering excellent functional group tolerance and mild reaction conditions [25] [24] [8]. The reaction typically involves coupling between perfluorinated aryl halides and arylboronic acids or their derivatives in the presence of palladium catalysts and base.

Optimization studies have revealed that ligand selection plays a crucial role in reaction success [8]. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated superior performance compared to traditional triphenylphosphine ligands [8]. These advanced ligands facilitate challenging couplings with electron-poor fluorinated substrates that would otherwise fail under standard conditions.

Reaction Conditions and Yields: Palladium-catalyzed synthesis of fluorinated biphenyls typically achieves yields ranging from 45% to 88%, depending on substrate combination and reaction conditions [21] [22] [8]. The reactions generally proceed at temperatures between 80°C and 105°C, significantly lower than traditional Ullmann coupling approaches.

Solvent systems for palladium-catalyzed couplings often employ biphasic mixtures such as THF/toluene/water (3:3:1), which facilitate both catalyst solubilization and product isolation [8]. The aqueous phase allows for easy removal of inorganic salts, while the organic phase contains the biphenyl products for straightforward workup.

Advanced Catalyst Systems: Recent developments in palladium catalyst design have focused on precatalysts that offer enhanced stability and activity for challenging fluorinated substrates [26]. Second-generation palladacycles and specialized Buchwald-type precatalysts have demonstrated exceptional performance in coupling reactions with highly fluorinated electrophiles.

The use of these advanced catalyst systems has enabled coupling reactions under particularly mild conditions, with some transformations proceeding at temperatures as low as 60°C [26]. This represents a significant advancement for perfluorinated substrate coupling, as it minimizes decomposition pathways that can compete with desired coupling reactions.

Mechanistic Understanding: The mechanism of palladium-catalyzed coupling with perfluorinated substrates involves several unique considerations compared to standard cross-coupling reactions [27] [28]. The electron-poor nature of perfluorinated aryl halides facilitates oxidative addition to palladium, often making this step particularly facile. However, the subsequent transmetalation and reductive elimination steps can be more challenging due to the electronic properties of the perfluorinated intermediates.

Computational studies have revealed that reductive elimination from perfluorinated diarylpalladium complexes can be sluggish compared to non-fluorinated analogs [27]. This has led to the development of specialized ligand systems and reaction conditions that facilitate these challenging elimination steps, ultimately enabling high-yielding synthesis of decafluorobiphenyl and related compounds.

Comparative Analysis of Synthetic Routes

The synthesis of decafluorobiphenyl can be accomplished through multiple methodological approaches, each offering distinct advantages and limitations. A comprehensive analysis of these synthetic routes reveals important trends in efficiency, practicality, and scalability.

Yield Optimization Comparison: Among the various methodologies, zinc-assisted reductive coupling demonstrates the highest typical yields (70-95%), followed closely by Grignard reagent utilization (77-84%) and palladium-catalyzed Suzuki-Miyaura coupling (45-88%) [9] [12] [8]. Traditional Ullmann coupling shows more variable performance (36-90%), while nickel acetylacetonate-mediated approaches generally produce lower yields (24-28%) [3] [19].

Temperature and Energy Considerations: Reaction temperature requirements vary significantly among methodologies. Zinc-assisted coupling and palladium-catalyzed reactions operate under the mildest conditions (60-105°C), offering energy efficiency advantages and reduced substrate decomposition risks [9] [8]. Traditional Ullmann coupling requires the highest temperatures (95-200°C), which can limit its applicability to thermally sensitive substrates [3] [1].

Reaction Time Efficiency: Nickel acetylacetonate-mediated reactions demonstrate the shortest reaction times (2-15 hours), providing rapid access to products [19]. Zinc-assisted coupling (8-24 hours) and Grignard approaches (8.5-16 hours) offer reasonable time efficiency [9] [12]. Traditional Ullmann coupling and palladium-catalyzed methods often require extended reaction times (16-60 hours), which may impact overall process economics [3] [8].

Scalability and Industrial Viability: Grignard reagent utilization has demonstrated clear industrial scalability, with successful implementation on manufacturing scales for related biphenyl derivatives [12]. The methodology benefits from readily available starting materials and established industrial infrastructure for Grignard chemistry. Palladium-catalyzed approaches, while highly effective, face cost considerations related to precious metal catalyst requirements that may limit large-scale applications [8].

Functional Group Tolerance: Palladium-catalyzed methods exhibit superior functional group tolerance, enabling synthesis of functionalized decafluorobiphenyl derivatives with diverse substituents [8]. Zinc-assisted coupling also demonstrates good compatibility with various functional groups [9]. Traditional Ullmann coupling and nickel-mediated approaches show more limited tolerance for sensitive functionalities [3] [19].

Environmental and Safety Considerations: Modern palladium-catalyzed and zinc-assisted methodologies operate under milder conditions with reduced environmental impact compared to traditional high-temperature copper-mediated approaches [9] [8]. The use of less toxic solvents and lower energy requirements makes these newer methodologies more attractive from sustainability perspectives.

Economic Analysis: While palladium-catalyzed methods offer excellent performance, the cost of precious metal catalysts represents a significant economic consideration. Zinc-assisted coupling provides an attractive balance of performance and cost-effectiveness [9]. Traditional Ullmann coupling, despite its limitations, remains economically viable due to the low cost of copper catalysts [3].

Future Directions: The comparative analysis suggests that zinc-assisted reductive coupling and advanced palladium-catalyzed methodologies represent the most promising approaches for future development. These methods offer optimal combinations of yield, selectivity, and operational simplicity. Continued development of these methodologies, particularly focusing on catalyst recovery and reuse, will likely enhance their commercial viability for decafluorobiphenyl production.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Landmann J, Hennig PT, Ignat'ev NV, Finze M. Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)(3)(2-) - a unique entry to aryltricyanoborates. Chem Sci. 2017 Sep 1;8(9):5962-5968. doi: 10.1039/c7sc02249b. Epub 2017 Jun 26. PubMed PMID: 28989626; PubMed Central PMCID: PMC5620525.

3: Ngambenjawong C, Pineda JM, Pun SH. Engineering an Affinity-Enhanced Peptide through Optimization of Cyclization Chemistry. Bioconjug Chem. 2016 Dec 21;27(12):2854-2862. doi: 10.1021/acs.bioconjchem.6b00502. Epub 2016 Nov 10. PubMed PMID: 27779387; PubMed Central PMCID: PMC5678939.

4: Ferrer M, Pedrosa A, Rodríguez L, Rossell O, Vilaseca M. New insights into the factors that govern the square/triangle equilibria of Pd(II) and Pt(II) supramolecules. Unexpected participation of a mononuclear species in the equilibrium. Inorg Chem. 2010 Oct 18;49(20):9438-49. doi: 10.1021/ic101150p. PubMed PMID: 20866091.

5: Mikami T, Miyatake K, Watanabe M. Poly(arylene ether)s containing superacid groups as proton exchange membranes. ACS Appl Mater Interfaces. 2010 Jun;2(6):1714-21. doi: 10.1021/am100224z. PubMed PMID: 20491452.

6: Schaub T, Fischer P, Steffen A, Braun T, Radius U, Mix A. C-F activation of fluorinated arenes using NHC-stabilized nickel(0) complexes: selectivity and mechanistic investigations. J Am Chem Soc. 2008 Jul 23;130(29):9304-17. doi: 10.1021/ja074640e. Epub 2008 Jun 28. PubMed PMID: 18588290.

7: Schaub T, Backes M, Radius U. Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes. J Am Chem Soc. 2006 Dec 20;128(50):15964-5. PubMed PMID: 17165711.

8: Batsanov AS, Collings JC, Marder TB. Arene-perfluoroarene interactions in crystal engineering. XV. Ferrocene-decafluorobiphenyl (1/1). Acta Crystallogr C. 2006 Jun;62(Pt 6):m229-31. Epub 2006 May 16. PubMed PMID: 16763297.

9: Wang J, Cooper G, Tulumello D, Hitchcock AP. Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. J Phys Chem A. 2005 Dec 8;109(48):10886-96. PubMed PMID: 16331932.

10: Matsumoto K, Ishizuka T, Harada T, Matsuoka H. Association behavior of fluorine-containing and non-fluorine-containing methacrylate-based amphiphilic diblock copolymer in aqueous media. Langmuir. 2004 Aug 17;20(17):7270-82. PubMed PMID: 15301515.

11: Arai T, Takasugi K, Esumi K. Mixed Micellar Properties of Nonionic Saccharide and Anionic Fluorocarbon Surfactants in Aqueous Solution. J Colloid Interface Sci. 1998 Jan 1;197(1):94-100. PubMed PMID: 9466848.